molecular formula C20H16O2 B13992933 2-Phenoxy-1,2-diphenylethan-1-one CAS No. 6652-29-5

2-Phenoxy-1,2-diphenylethan-1-one

Cat. No.: B13992933
CAS No.: 6652-29-5
M. Wt: 288.3 g/mol
InChI Key: AXYQEGMSGMXGGK-UHFFFAOYSA-N
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Description

2-Phenoxy-1,2-diphenylethan-1-one is an organic compound with the molecular formula C20H16O2 It is a derivative of benzoin, characterized by the presence of a phenoxy group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1,2-diphenylethan-1-one can be achieved through several methods. One common approach involves the reaction of benzoin with phenol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the phenoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1,2-diphenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

2-Phenoxy-1,2-diphenylethan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1,2-diphenylethan-1-one involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoin: A structurally related compound with similar reactivity.

    2-Hydroxy-1,2-diphenylethan-1-one: Another derivative of benzoin with hydroxyl functionality.

    2,2-Dimethoxy-1,2-diphenylethanone: A dimethoxy derivative with distinct chemical properties.

Uniqueness

2-Phenoxy-1,2-diphenylethan-1-one is unique due to the presence of the phenoxy group, which imparts specific chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other benzoin derivatives.

Properties

CAS No.

6652-29-5

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

2-phenoxy-1,2-diphenylethanone

InChI

InChI=1S/C20H16O2/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,20H

InChI Key

AXYQEGMSGMXGGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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